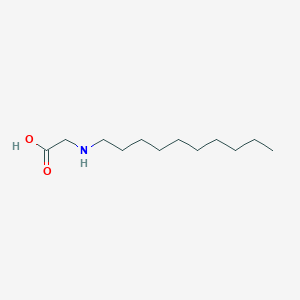

n-Decylglycine

Description

Contextualizing N-Decylglycine within the Landscape of N-Substituted Glycine (B1666218) Derivatives

N-substituted glycine derivatives are a broad class of compounds where the nitrogen atom of the amino acid glycine is modified with various functional groups. nih.govontosight.ai This substitution fundamentally alters the properties of the parent glycine molecule, leading to a diverse range of chemical entities with tailored characteristics. ontosight.ainih.gov this compound, with its long alkyl chain, is a prime example of how such modifications can introduce significant hydrophobicity. nih.gov

This class of molecules, often referred to as peptoids, are isomers of peptides. nih.gov A key distinction is that the side chain is attached to the nitrogen atom of the backbone rather than the alpha-carbon. rsc.orgresearchgate.net This structural difference has profound implications, most notably the absence of a hydrogen bond donor in the backbone and the loss of main-chain chirality. rsc.orgmdpi.com These features contribute to the enhanced stability of peptoids against enzymatic degradation, a significant advantage over natural peptides in various applications. nih.govresearchgate.net

The synthesis of N-substituted glycine derivatives like this compound is often achieved through methods like the solid-phase submonomer synthesis. mdpi.comrsc.org This technique allows for the precise control over the sequence of monomers, enabling the creation of sequence-defined polymers with specific functionalities. rsc.orgpeptoids.org The versatility of this synthetic approach has facilitated the incorporation of a wide array of side chains, including the decyl group of this compound, leading to materials with tunable properties. researchgate.netpeptoids.org

Significance of this compound in Peptoid Chemistry and Bio-inspired Polymer Science

This compound plays a pivotal role in the field of peptoid chemistry, which focuses on the synthesis and study of N-substituted glycine polymers. nih.govresearchgate.net Peptoids are considered bio-inspired polymers because they mimic the structure of natural peptides while offering enhanced stability and processability. researchgate.netacs.org The incorporation of this compound into peptoid chains is a common strategy to introduce a hydrophobic block, which is crucial for driving the self-assembly of these polymers into well-defined nanostructures. nih.govosti.gov

The hydrophobic nature of the N-decyl side chain is a key driver for the formation of crystalline domains within peptoid polymers. nih.govacs.org This crystallization is a fundamental aspect of the self-assembly process, leading to the formation of various morphologies such as nanosheets, nanofibers, and micelles. nih.govrsc.orgescholarship.org For instance, amphiphilic diblock copolypeptoids containing a poly(this compound) block can self-assemble into highly ordered nanosheets in a mixture of an organic solvent and water. pnas.org

The precise control over the sequence and composition of peptoid polymers, including those containing this compound, allows for the atomic-level engineering of their crystal lattices. pnas.org This level of control is essential for designing bio-inspired nanomaterials with tailored structures and properties. pnas.org The study of these materials provides valuable insights into the fundamental principles governing polymer self-assembly and crystallization, bridging the gap between synthetic polymers and biological macromolecules. peptoids.org

Overview of Core Research Themes Pertaining to this compound and Its Macromolecular Assemblies

Research involving this compound and its macromolecular assemblies is multifaceted, exploring both fundamental scientific principles and potential applications. A central theme is the investigation of the thermodynamic driving forces behind the self-assembly of this compound-containing block copolypeptoids. nih.govosti.gov Molecular dynamics simulations have been employed to understand how the hydrophobic alignment of the poly(this compound) domains leads to the formation of molecular stacks, which are the building blocks of larger nanostructures like nanofibers and nanosheets. nih.govosti.gov

Another significant area of research is the structural elucidation of the resulting macromolecular assemblies. nih.govosti.govfigshare.com Advanced imaging techniques, such as cryogenic transmission electron microscopy (cryo-TEM), have been instrumental in visualizing the conformation of individual polymer chains within a crystalline lattice at near-atomic resolution. nih.govosti.govfigshare.com These studies have confirmed that the poly(this compound) backbone often adopts an extended, all-cis-sigma strand conformation within these assemblies. nih.govosti.govfigshare.com

Structure

3D Structure

Properties

CAS No. |

20933-56-6 |

|---|---|

Molecular Formula |

C12H25NO2 |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

2-(decylamino)acetic acid |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-13-11-12(14)15/h13H,2-11H2,1H3,(H,14,15) |

InChI Key |

FXHYAXBIUKRLLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Decylglycine and Its Polymeric Derivatives

Monomer Synthesis Strategies for N-Decylglycine N-Carboxyanhydride (De-NCA)

The creation of the monomer, this compound N-carboxyanhydride (De-NCA), is a critical first step in the production of poly(this compound). This section explores both established and novel approaches to its synthesis.

Established Synthetic Pathways and Optimization for De-NCA Production

The traditional and widely used method for synthesizing N-substituted N-carboxyanhydrides (NCAs), including De-NCA, is the Fuchs-Farthing method. mdpi.com This process involves the direct phosgenation of the corresponding N-substituted amino acid, in this case, this compound. mdpi.com Phosgene or its safer equivalent, triphosgene, is reacted with the amino acid to form the cyclic anhydride (B1165640) monomer. wikipedia.orgrsc.org This method is favored for its good yields and the ability to produce pure NCA monomers without significant racemization. mdpi.com

Another historical approach is the Leuchs method, which involves the cyclization of N-alkoxycarbonyl-amino acid chlorides at elevated temperatures in a vacuum. mdpi.comwikipedia.org However, the high temperatures required for this cyclization can lead to the decomposition of some NCAs, and impurities from the halogenation step can interfere with subsequent polymerization. mdpi.comwikipedia.org

Recent advancements have focused on developing milder and more environmentally friendly synthetic routes. One such method involves the use of n-propylphosphonic anhydride to prepare NCAs directly from amino acids and carbon dioxide. rsc.org This approach often results in high-purity NCAs after a simple workup, avoiding the need for extensive purification. rsc.org

Direct N-Alkylation Approaches in the Synthesis of this compound and Related Amino Acids

Direct N-alkylation of unprotected amino acids offers a more streamlined route to N-substituted amino acids like this compound. nih.gov Traditional methods for N-alkylation often involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides, which can be inefficient and generate significant waste. nih.gov

A powerful catalytic strategy has been developed for the direct N-alkylation of unprotected α-amino acids with alcohols. nih.gov This method is highly selective, producing water as the only byproduct, which simplifies purification. nih.gov For instance, glycine (B1666218) can be directly coupled with 1-decanol (B1670082) to synthesize this compound. This "borrowing hydrogen" strategy typically involves a catalyst that facilitates the dehydrogenation of the alcohol to an aldehyde, followed by imine formation with the amino acid and subsequent hydrogenation of the imine. nih.gov Ruthenium-based catalysts have shown particular efficacy in this transformation, allowing for high yields and retention of stereochemistry. d-nb.info Another approach utilizes platinum-based catalysts with silanes as a hydride source for the direct N-alkylation of amines with carboxylic acids. organic-chemistry.org

Polymerization Techniques for this compound-Containing Polypeptoids

Once the De-NCA monomer is synthesized, various polymerization techniques can be employed to create polypeptoids with controlled structures and properties.

Solid-Phase Submonomer Synthesis for this compound Oligomers and Sequence-Defined Peptoids

Solid-phase submonomer synthesis is a powerful method for creating sequence-specific peptoid oligomers with precise control over the monomer sequence and chain length. mdpi.compeptoids.orgnih.gov This technique involves a two-step iterative cycle performed on a solid resin support. nih.govacs.org

The cycle begins with the acylation of a resin-bound amine with a haloacetic acid, such as bromoacetic acid, activated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC). nih.govacs.org This is followed by a nucleophilic displacement reaction where a primary amine, in this case, decylamine, displaces the halide to introduce the N-decyl side chain. mdpi.comnih.gov This two-step process is repeated to build the polypeptoid chain one monomer at a time. peptoids.org The modular nature of this method allows for the incorporation of a wide variety of side chains with exact placement along the polymer backbone. acs.org This technique routinely achieves high coupling efficiencies, enabling the synthesis of peptoids up to 50 residues in length. nih.gov

| Step | Reagents & Conditions | Purpose |

| Acylation | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) in N-methylpyrrolidinone (NMP) | Adds the glycine backbone unit to the growing chain on the solid support. peptoids.orgacs.org |

| Displacement | Decylamine in N-methylpyrrolidinone (NMP) | Introduces the N-decyl side chain via nucleophilic substitution. mdpi.compeptoids.org |

Ring-Opening Polymerization (ROP) of this compound N-Carboxyanhydride (De-NCA)

Ring-opening polymerization (ROP) of De-NCA is the most common and efficient method for producing high molecular weight poly(this compound). researchgate.netresearchgate.net This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

The polymerization is typically initiated by a nucleophile or a base that attacks the carbonyl group of the NCA monomer, leading to the opening of the heterocyclic ring and the propagation of the polymer chain with the release of carbon dioxide. wikipedia.org

The use of nucleophilic initiators, particularly primary amines, is a well-established method for achieving controlled or "living" polymerization of NCAs. researchgate.net This process is often referred to as the "normal amine mechanism" (NAM). dcu.iempg.de In this mechanism, the primary amine attacks the C5 carbonyl of the NCA monomer, initiating the polymerization. dcu.ie The propagation then proceeds from the newly formed amine terminus of the growing polymer chain. researchgate.net

The rate of polymerization can be influenced by the nature of the N-substituent on the NCA. Electron-donating groups on the N-alkyl chain can enhance the rate of ROP. researchgate.net The polymerization kinetics often show a first-order dependence on the monomer concentration, which is consistent with a living polymerization process. researchgate.net N-Heterocyclic carbenes (NHCs) have also been used as catalysts for the ROP of De-NCA, leading to the formation of cyclic poly(this compound) with controlled molecular weights and low polydispersity. nih.gov

Controlled polymerization allows for the synthesis of block copolymers by the sequential addition of different NCA monomers. For example, amphiphilic block copolypeptoids such as poly(N-methyl-glycine)-b-poly(N-decyl-glycine) have been synthesized by the sequential polymerization of the corresponding NCAs. nih.gov

| Initiator Type | Mechanism | Key Features |

| Primary Amines | Normal Amine Mechanism (NAM) | Controlled polymerization, low polydispersity, allows for block copolymer synthesis. researchgate.netdcu.ie |

| N-Heterocyclic Carbenes (NHCs) | Zwitterionic Polymerization | Produces cyclic polypeptoids, controlled molecular weight, narrow molecular weight distribution. nih.gov |

N-Heterocyclic Carbene (NHC)-Mediated Zwitterionic Polymerization

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs), providing a robust method for synthesizing well-defined polypeptoids. In the case of this compound, the corresponding monomer is N-decyl-N-carboxylanhydride (De-NCA). The NHC-mediated polymerization of De-NCA proceeds via a zwitterionic mechanism, which offers excellent control over the polymerization process.

The mechanism is initiated by the nucleophilic attack of the NHC on the carbonyl group of the De-NCA monomer. This leads to the opening of the anhydride ring and the formation of a zwitterionic intermediate. This intermediate then propagates by attacking subsequent monomer molecules. A key feature of this method is that the propagating species often maintains a cyclic architecture due to the Coulombic interaction between the positively charged NHC-derived end and the negatively charged propagating chain end. rsc.org This interaction minimizes side reactions, such as chain transfer and termination, that are common in traditional anionic polymerizations. rsc.org

This controlled, quasi-living polymerization allows for the synthesis of cyclic poly(this compound)s (c-PNDGs) with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.15). encyclopedia.pubresearchgate.net The molecular weight of the resulting polymer can be controlled by adjusting the initial monomer-to-NHC molar ratio. rsc.org Kinetic studies have shown that the polymerization exhibits pseudo-first-order kinetics with respect to the monomer concentration, and the polymer molecular weight increases linearly with monomer conversion, which are hallmarks of a living polymerization. encyclopedia.pubresearchgate.netrsc.org

The choice of solvent plays a critical role in the level of control. Low dielectric solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) promote the cyclic zwitterionic structure, leading to enhanced control over the polymerization. rsc.orgrsc.org In contrast, high dielectric solvents can cause the dissociation of the ion pair, leading to a less controlled, conventional anionic polymerization. rsc.org

This methodology is not limited to homopolymers. Amphiphilic cyclic diblock copolypeptoids, such as poly(N-methylglycine)-b-poly(this compound) (c-PNMG-b-PNDG), can be synthesized by the sequential addition of the respective NNCA monomers. encyclopedia.pubresearchgate.net This allows for the creation of complex polymer architectures with distinct hydrophilic and hydrophobic domains.

Table 1: Characteristics of NHC-Mediated Polymerization of N-decyl-N-carboxylanhydride (De-NCA)

| Feature | Description | Source(s) |

| Monomer | N-decyl-N-carboxylanhydride (De-NCA) | encyclopedia.pubresearchgate.net |

| Catalyst | N-Heterocyclic Carbene (NHC) | rsc.org |

| Mechanism | Zwitterionic Ring-Opening Polymerization | rsc.org |

| Polymer Architecture | Primarily Cyclic | rsc.orgencyclopedia.pubresearchgate.net |

| Control | Quasi-living, predictable molecular weights, narrow PDI (<1.15) | encyclopedia.pubresearchgate.netrsc.org |

| Kinetics | Pseudo-first-order, linear MW increase with conversion | encyclopedia.pubresearchgate.netrsc.org |

| Solvent Effects | Low dielectric solvents (e.g., THF) enhance control | rsc.org |

| Copolymerization | Sequential addition of monomers for block copolymers | encyclopedia.pubresearchgate.net |

Iterative Exponential Growth (IEG) for Scalable Synthesis of Sequence-Defined this compound Polypeptoids

While methods like NHC-mediated polymerization offer control over molecular weight and architecture, achieving absolute control over the monomer sequence in a polymer chain remains a significant challenge. The Iterative Exponential Growth (IEG) strategy provides a powerful solution for the synthesis of sequence-defined polypeptoids, including those containing this compound, on a preparative scale. researchgate.netrsc.org

The IEG method relies on a series of repetitive cycles, where each cycle doubles the length of the polymer chain. researchgate.net This is achieved by using orthogonally protected monomers. For peptoid synthesis, this typically involves a monomer with its N-terminus protected by one type of protecting group and its C-terminus protected by another, chemically distinct protecting group. researchgate.netrsc.org For instance, an this compound monomer can be prepared with an acid-labile tert-butyl ester at the C-terminus and a hydrogenolysis-labile carboxybenzyl (Cbz) group at the N-terminus. researchgate.netrsc.org

The IEG cycle involves the following key steps:

Orthogonal Deprotection : Two batches of the same monomer or oligomer are deprotected at opposite ends. For example, one batch has its C-terminal protecting group removed (e.g., acid treatment to remove a tert-butyl ester), revealing a free carboxylic acid. The other batch has its N-terminal protecting group removed (e.g., hydrogenation to remove a Cbz group), revealing a free secondary amine. researchgate.net

Coupling : The two deprotected oligomers are then coupled together using standard amide bond formation chemistry. researchgate.net This reaction effectively doubles the chain length.

Iteration : This cycle of deprotection and coupling can be repeated to exponentially increase the polymer chain length to a desired, precisely defined number of monomer units. researchgate.netrsc.org

A significant advantage of this solution-phase strategy is its scalability, allowing for the production of multi-gram quantities of sequence-defined polypeptoids, which is often a limitation of traditional solid-phase synthesis methods. rsc.org Furthermore, the progress of the reaction can be directly monitored without the need for cleavage from a solid support. researchgate.netrsc.org

This IEG strategy has been successfully applied to synthesize homopolymers of this compound (Ndc) as well as more complex sequences, such as diblock, alternating, periodic, and aperiodic structures. researchgate.netrsc.org The ability to create monodisperse polypeptoids with absolute sequence control opens the door to systematically studying the relationship between polymer sequence and material properties. researchgate.net

Table 2: The Iterative Exponential Growth (IEG) Cycle for Peptoid Synthesis

| Step | Action | Result | Source(s) |

| 1 | Start with an orthogonally protected monomer/oligomer (e.g., Cbz-Ndc-OtBu). | - | researchgate.netrsc.org |

| 2a | Deprotect the N-terminus of one batch (e.g., hydrogenation). | Free secondary amine (H-Ndc-OtBu) | researchgate.net |

| 2b | Deprotect the C-terminus of another batch (e.g., acidolysis). | Free carboxylic acid (Cbz-Ndc-OH) | researchgate.net |

| 3 | Couple the products from steps 2a and 2b. | Dimer with orthogonal protecting groups (Cbz-(Ndc)₂-OtBu) | researchgate.net |

| 4 | Repeat steps 2a, 2b, and 3 with the dimer. | Tetramer with orthogonal protecting groups (Cbz-(Ndc)₄-OtBu) | researchgate.net |

| ... | Continue for 'x' cycles. | 2x-mer with precise sequence and length. | researchgate.netrsc.org |

Strategies for Functionalization and Derivatization of this compound and Its Polymers

The versatility of this compound-containing polypeptoids is significantly enhanced through various functionalization and derivatization strategies. These modifications can be introduced either by polymerizing functional monomers or by post-polymerization modification of a pre-formed polymer backbone. encyclopedia.pub

One common derivatization strategy is the synthesis of block copolymers . As mentioned previously, this compound can be incorporated as a hydrophobic block in amphiphilic block copolymers. For example, triblock copolypeptoids such as poly(N-allyl glycine)-b-poly(N-methyl glycine)-b-poly(N-decyl glycine) have been synthesized. nih.govmdpi.com In these structures, the this compound block provides a hydrophobic domain that can drive self-assembly into complex nanostructures like micelles or hydrogels in aqueous environments. nih.govmdpi.com The properties of these materials, such as the gelation temperature and mechanical stiffness, can be finely tuned by adjusting the length of the this compound block. nih.gov

Post-polymerization modification (PPM) is another powerful approach. encyclopedia.pubresearchgate.net This involves synthesizing a polypeptoid that contains reactive handles along its backbone, which can then be modified using highly efficient and selective chemical reactions. This strategy avoids potential incompatibilities of functional groups with the polymerization conditions. researchgate.net

A common method is to copolymerize this compound's monomer (De-NCA) with a functional monomer, such as N-propargyl N-carboxyanhydride (Pg-NCA). The resulting copolymer contains pendant alkyne groups from the propargyl glycine units. These alkyne groups serve as handles for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This allows for the attachment of a wide variety of azide-containing molecules to the polypeptoid backbone, introducing new functionalities. Similarly, monomers containing alkene groups (e.g., N-allyl glycine) can be incorporated to allow for modification via thiol-ene chemistry. rsc.orgencyclopedia.pub

These functionalization strategies are crucial for tailoring the properties of this compound polypeptoids for specific applications. For instance, attaching hydrophilic side chains can alter solubility and self-assembly behavior, while introducing bioactive molecules can impart specific biological functions. nih.gov The combination of controlled polymerization techniques with versatile functionalization strategies makes this compound-based polypeptoids a highly adaptable class of materials.

Structural Elucidation and Conformational Analysis of N Decylglycine Derived Polypeptoids

Investigation of Backbone Conformations within N-Decylglycine Hydrophobic Cores

Studies on diblock co-polypeptoids composed of a hydrophobic poly-N-decylglycine (Ndc) segment and a hydrophilic segment have revealed a consistent and well-defined backbone geometry within the crystalline core. acs.orgnih.gov At a resolution of 3.6 Å, direct visualization confirms that the backbone in the this compound core adopts an extended, all-cis-sigma strand conformation. researchgate.netnih.govacs.orgnih.gov This planar, rectangular molecular shape is a recurring motif in many peptoid lattice models and is fundamental to the formation of lamellar morphologies in the crystalline domains of these polymers. acs.orgescholarship.org The extended cis-backbone conformation results in a distinctive rectangular molecular shape, which favors the adoption of lamellar structures across a broad range of compositions in crystalline diblock co-polypeptoid lattices. acs.orgescholarship.org

This specific conformation is a key feature shared across various nanoscale morphologies, including both nanofibers and nanosheets, indicating a fundamental structural preference for the poly(this compound) chain. acs.org The solid, crystalline hydrophobic core is composed of these ordered Ndc blocks, with the n-decyl side chains extending from the planar backbone. nih.gov

Impact of N-Termini on Polypeptoid Chain Ordering and Lattice Packing in this compound Systems

Research has demonstrated that subtle changes at the N-terminus can dictate the assembly pathway, leading to either less-ordered nanofibrils or well-ordered, two-dimensional nanosheets. nih.gov For instance, in a system of Ndc₁₀-Nte₁₀ diblock co-polypeptoids, the presence or absence of an N-terminal capping group, such as a formyl group, leads to a distinct morphological change. nih.govescholarship.org Acylation at the N-terminus was found to promote the formation of highly-ordered nanosheets over nanofibrils. nih.gov

Furthermore, the addition of exogenous small molecules to the solvent can stabilize the solvent-exposed N-terminal region, propagating increased order throughout the entire crystalline lattice. researchgate.netacs.org In pure water, polypeptoids may form nanofibers with limited growth in one direction (<14 molecules in width). researchgate.netnih.govosti.gov However, the introduction of additives like formamide (B127407) can significantly enhance long-range order, leading to growth over microns in length and promoting a transition from fibers to sheets. researchgate.netosti.gov This effect is linked to the increased local molecular ordering at the N-terminus. acs.org The thermal properties are also affected; for example, the melting transition temperature (T₂) of the nanostructures increases significantly in the presence of formamide, approaching the value observed for N-formylated nanosheets. acs.org

| N-Terminus Condition | Additive | Resulting Morphology | Key Observation |

|---|---|---|---|

| Uncapped (H-Ndc₁₀-Nte₁₀) | Pure Water | Less-ordered Nanofibrils | Limited lateral growth (<14 molecules wide). researchgate.netnih.govosti.gov |

| Uncapped (H-Ndc₁₀-Nte₁₀) | 4 M Urea (B33335) | Nanofibrils | Stabilizes the N-terminal region. acs.org |

| Uncapped (H-Ndc₁₀-Nte₁₀) | 8 M Formamide | Nanosheets | Induces morphological change from fiber to sheet by increasing N-terminus ordering. acs.org |

| N-formyl capped (F-Ndc₁₀-Nte₁₀) | Pure Water | Well-ordered Nanosheets | Covalent modification directs the formation of highly crystalline sheets. nih.govescholarship.org |

Characterization of Crystalline and Semicrystalline Structures in this compound-Based Polymers

Polymers containing this compound blocks are classified as semi-crystalline, meaning they possess both highly ordered crystalline regions and disordered amorphous regions. escholarship.orglibretexts.org The crystalline domains, known as lamellae, are formed by the ordered alignment and folding of the polymer chains, driven by the crystallization of the hydrophobic Ndc block. libretexts.orgpnas.org The amorphous component consists of disordered chains, in this case typically the hydrophilic poly(N-2-(2-(2-methoxyethoxy)ethoxy) ethylglycine) (Nte) blocks, which are exposed to the solvent. nih.gov

The crystalline lattices of this compound-based polypeptoid nanostructures, particularly in nanosheet morphologies, adopt a rectangular crystal packing arrangement. acs.orgpnas.org In this packing, the polypeptoid chains are oriented in an antiparallel fashion along one direction (the c direction) and parallel along another (the a direction). pnas.org This consistent packing geometry is observed across different peptoid systems. pnas.org

Cryo-TEM and X-ray scattering techniques have been instrumental in determining the specific dimensions of these lattices. nih.govpnas.org For nanofibrils formed by Ndc₁₀-Nte₁₀, the lattice spacing between the terminal methyl groups of the decyl side chains was measured to be 5.4 ± 0.2 Å along the a-direction and 5.6 ± 0.1 Å in the b-direction, with a tilt of 77°. nih.gov In related aromatic-based polypeptoid nanosheets, a universal 'a' spacing of 4.5 Å is observed, while the 'c' spacing varies with the size of the side chain substituent. pnas.org This demonstrates a predictable and tunable lattice structure based on monomer chemistry.

| Lattice Direction | Spacing (Å) | Measurement Context |

|---|---|---|

| a-direction | 5.4 ± 0.2 | Spacing between adjacent n-decyl side chain tips. nih.gov |

| b-direction | 5.6 ± 0.1 | Spacing between adjacent n-decyl side chain tips. nih.gov |

The degree of crystallinity significantly impacts the material's properties. impactplastics.co In these polypeptoid systems, the formation of well-defined crystalline structures is evident from differential scanning calorimetry (DSC) analyses, which show distinct melting transitions, and by direct visualization of the ordered lattices through high-resolution microscopy. acs.orgnih.govescholarship.org

Supramolecular Assembly and Self Organization of N Decylglycine Polypeptoids

Hierarchical Self-Assembly into Defined Nanostructures

The self-assembly of N-decalin polypeptoids is a hierarchical process, meaning that simple building blocks associate to form larger, more complex structures in a stepwise manner. nih.gov This process is driven by a delicate balance of intermolecular forces and interactions with the surrounding solvent environment. The resulting nanostructures, which can range from one-dimensional fibers to two-dimensional sheets, are of significant interest for applications in biomedicine, catalysis, and materials science. nih.gov

Formation Mechanisms of N-Decylglycine Polypeptoid Nanofibers and Nanosheets

The formation of nanofibers and nanosheets from N-decalin polypeptoids is a phenomenon driven by crystallization. escholarship.org In aqueous solutions, the hydrophobic N-decalin side chains drive the aggregation of the polymer chains to minimize their contact with water. This initial aggregation is followed by a rearrangement into more ordered structures. acs.org

The process often begins with the formation of disordered aggregates, which then evolve into more defined structures. acs.org The polymer backbones, which are initially in a curved, all-cis conformation, straighten out to maximize favorable van der Waals interactions between the N-decalin side chains. acs.orgnih.gov This straightening of the backbone is a key step in the formation of the crystalline core of the nanofibers and nanosheets. acs.orgnih.gov

Molecular dynamics simulations have shown that the assembly process is hierarchical. acs.org Individual polypeptoid molecules first form molecular stacks. acs.orgnih.govnih.gov These stacks then assemble into larger structures, such as nanofibers or nanosheets, through interactions between the extended side chains. acs.orgnih.govnih.gov The final morphology, whether it be a one-dimensional nanofiber or a two-dimensional nanosheet, is influenced by factors such as the chemistry of the N-terminus of the polymer chain and the composition of the solvent. acs.orgnih.gov

Cryo-transmission electron microscopy (cryo-TEM) has provided direct evidence for the intermediate structures that form during the self-assembly process. escholarship.org These studies have identified micelles and vesicles as key intermediates in the pathway to forming nanofibers and nanosheets. escholarship.org The observation of vesicle intermediates is particularly interesting, as it is not a typical feature of crystallization-driven self-assembly and suggests a unique assembly pathway for these polypeptoids. escholarship.org

The final, well-ordered structures are characterized by a highly organized, crystalline core composed of the N-decalin blocks, and a more amorphous, hydrophilic exterior. escholarship.org The precise packing of the polymer chains within the crystalline lattice has been elucidated by techniques such as cryo-TEM 3D reconstruction, which has revealed an extended, all-cis-sigma strand conformation for the polymer backbone within the hydrophobic core. nih.govosti.govresearchgate.net

Micellar Architectures from Amphiphilic this compound Block Copolypeptoids (Spherical and Worm-Like)

Amphiphilic block copolypeptoids, which contain both a hydrophobic N-decalin block and a hydrophilic block, can self-assemble into a variety of micellar structures in aqueous solution. The shape of these micelles, which can be spherical or elongated (worm-like), is determined by a number of factors, including the relative lengths of the hydrophobic and hydrophilic blocks, the solvent composition, and the temperature.

The formation of these micelles is driven by the tendency of the hydrophobic N-decalin blocks to aggregate and form a core, which is shielded from the aqueous environment by a corona of the hydrophilic blocks. lsu.edu This process is a classic example of microphase separation. escholarship.org

Studies on poly(N-methyl glycine)-b-poly(N-decyl glycine) (PNMG-b-PNDG) in methanol (B129727) have shown the formation of micelles with well-ordered crystalline cores. escholarship.org The size of these micelles was found to be approximately 15 nm at 65°C. escholarship.org In another study, spherical micelles with a diameter of around 20 nm and poorly ordered crystalline cores were identified as key intermediates in the self-assembly process. escholarship.org

The transition from spherical to worm-like micelles has also been observed. For example, amphiphilic cyclic diblock copolypeptoids of poly(N-methylglycine)-b-poly(this compound) (c-PNMG-b-PNDG) initially form spherical micelles in methanol, which then reorganize over time into long, cylindrical (worm-like) micelles with a uniform diameter. acs.org This morphological transition is attributed to the crystallization kinetics of the hydrophobic PNDG block. acs.org A similar transition from spherical micelles to short rods and then to long, worm-like nanofibrils has been observed for linear PNMG-b-PNDG in dilute methanol solution. mdpi.com

The table below summarizes the different micellar architectures observed for N-decalin block copolypeptoids and the conditions under which they form.

| Polypeptoid System | Solvent | Micellar Architecture | Reference |

| poly(N-methyl glycine)-b-poly(N-decyl glycine) (PNMG-b-PNDG) | Methanol | Spherical micelles with crystalline cores | escholarship.org |

| poly(N-methyl glycine)-b-poly(N-decyl glycine) (PNMG-b-PNDG) | Dilute Methanol | Spherical micelles, short rods, long worm-like nanofibrils | mdpi.com |

| cyclic poly(N-methylglycine)-b-poly(this compound) (c-PNMG-b-PNDG) | Methanol | Spherical micelles transitioning to cylindrical (worm-like) micelles | acs.org |

| Amphoteric polypeptoid block copolymers | Aqueous solution | Predominantly spherical micelles, with some rod-like micelles | acs.org |

Investigation of Polymersome Formation and Stability from this compound Block Copolypeptoids

Polymersomes are hollow, spherical vesicles that are formed from the self-assembly of amphiphilic block copolymers. mdpi.com They are essentially synthetic analogues of liposomes and are of great interest for applications such as drug delivery and as nanoreactors. mdpi.com The formation of polymersomes from N-decalin block copolypeptoids has been investigated, and these structures have been shown to exhibit stimuli-responsive properties.

One study focused on the development of oxidation-responsive unilamellar vesicles (polymersomes) from biosourced amphiphilic diblock copolypeptoids. acs.org These polymersomes were designed to burst in the presence of reactive oxygen species (ROS) such as hydrogen peroxide or singlet oxygen, which can be generated with spatiotemporal control using a photosensitizer. acs.org This "on-demand" bursting capability makes these polymersomes promising candidates for targeted drug delivery applications.

The stability of polymersomes is a critical factor for their practical application. Studies have shown that polymersomes formed from certain block copolypeptoids can be stable in various biological media, including human plasma. mdpi.com This stability is essential for ensuring that the polymersomes remain intact and can deliver their payload to the target site without premature degradation.

Cryo-TEM studies have provided direct evidence for the formation of vesicles (polymersomes) as intermediate structures during the self-assembly of certain N-decalin block copolypeptoids. escholarship.org The formation of these vesicle intermediates is considered unusual in crystallization-driven self-assembly and suggests a unique and complex assembly pathway for these polymers. escholarship.org

Thermodynamic Driving Forces Governing Self-Assembly in this compound Polymer Systems

The self-assembly of N-decalin polymer systems is governed by a complex interplay of thermodynamic driving forces. These forces determine the final, most stable structure that the polymer chains will adopt. The primary driving forces include hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Hydrophobic interactions are the main driving force for the initial aggregation of the polymer chains in aqueous solution. The hydrophobic N-decalin side chains are repelled by water, and they aggregate to minimize their contact with the solvent. This process is entropically favorable, as it releases water molecules that were previously ordered around the hydrophobic chains.

Van der Waals forces are weak, short-range attractive forces that become significant when the polymer chains are closely packed. acs.orgnih.govnih.gov The alignment of the hydrophobic N-decalin domains is key to maximizing these interactions. acs.orgnih.govnih.gov The straightening of the polymer backbone from a curved to a more extended conformation allows for closer packing and stronger van der Waals attractions. acs.orgnih.gov

Electrostatic interactions can also play a significant role, particularly when the N-terminus of the polymer chain is protonated (carries a positive charge). acs.orgnih.govacs.orgnih.gov The repulsion between these charged groups can limit the growth of the self-assembled structures. acs.orgnih.govacs.orgnih.gov For example, in the formation of nanofibers, electrostatic repulsion between protonated N-termini can limit the width of the fibers. acs.orgnih.govnih.gov

Molecular dynamics simulations have been used to quantify the energetic contributions of these different forces. acs.orgnih.gov These simulations have shown that there is a significant energy gain associated with the formation of molecular stacks from isolated molecules. acs.org Further energy gains are achieved when these stacks assemble into larger structures like nanofibers or nanosheets. acs.org

The balance between attractive and repulsive forces is crucial in determining the final morphology. For instance, the competition between the attractive van der Waals forces and the strain energy required to straighten the naturally curved polymer backbone, combined with electrostatic repulsion, can lead to the formation of nanofibers with a finite width. acs.orgnih.govosti.gov

The table below summarizes the key thermodynamic driving forces and their effects on the self-assembly of N-decalin polymer systems.

| Driving Force | Description | Effect on Self-Assembly | Reference |

| Hydrophobic Interactions | The tendency of the hydrophobic N-decalin side chains to avoid contact with water. | Drives the initial aggregation of polymer chains in aqueous solution. | lsu.edu |

| Van der Waals Forces | Weak, short-range attractive forces between closely packed molecules. | Promotes the close packing of polymer chains and the formation of crystalline domains. | acs.orgnih.govnih.gov |

| Electrostatic Interactions | Repulsive forces between charged groups, such as protonated N-termini. | Can limit the growth of self-assembled structures and influence their morphology. | acs.orgnih.govacs.orgnih.gov |

Modulation of Polypeptoid Morphology via Solvent Composition and N-Terminus Chemistry

The final morphology of self-assembled N-decalin polypeptoids can be finely tuned by altering the solvent composition and the chemical nature of the N-terminus of the polymer chain. These two factors can have a profound impact on the delicate balance of intermolecular forces that govern the self-assembly process.

Solvent Composition:

The composition of the solvent plays a critical role in the self-assembly process. For example, the evaporation of a good solvent for the hydrophobic block, such as tetrahydrofuran (B95107) (THF), from an aqueous mixture is a common method to induce self-assembly. escholarship.org The gradual removal of the organic solvent changes the solvent quality for the polymer chains, driving them to aggregate and form ordered structures. escholarship.orgacs.org

Molecular dynamics simulations have shown that the presence of a co-solvent like THF can influence the stability of the self-assembled structures. acs.org A THF/water mixture has been shown to have a greater tendency to form nanosheets compared to pure water. acs.org The addition of small molecules like urea (B33335) to the solvent can also significantly stabilize the assemblies due to its strong attraction to the peptoid-solvent interface. acs.orgnih.govnih.govosti.gov

N-Terminus Chemistry:

The chemistry of the N-terminus of the polypeptoid chain has been identified as a key factor in directing the morphology of the final assembly. nih.govacs.org Small changes at the N-terminus can lead to dramatic differences in the resulting nanostructures. acs.orgnih.gov

For example, a diblock copolypeptoid with a free N-terminus (which is protonated under assembly conditions) forms less-ordered nanofibers, while the same polymer with a formylated N-terminus forms well-ordered nanosheets. escholarship.orgnih.gov This is because the N-terminus is exposed to the solvent and plays a crucial role in the packing interactions between the polymer chains. nih.govnih.govosti.gov Acylation of the N-terminus with groups like acetyl, chloroacetyl, and iodoacetyl also promotes the formation of nanosheets. nih.gov

The presence of a charged group at the N-terminus can introduce electrostatic repulsion, which can limit the lateral growth of the assemblies, leading to the formation of nanofibers rather than extended nanosheets. acs.orgnih.gov Capping the N-terminus to remove this charge eliminates this repulsion, allowing for the formation of larger, two-dimensional structures.

The table below illustrates the effect of N-terminus chemistry on the morphology of a poly(this compound)-block-poly(N-2-(2-(2-methoxyethoxy)ethoxy)ethylglycine) (Ndc10-Nte10) copolypeptoid.

| N-Terminus | Resulting Morphology | Reference |

| Free (protonated) | Nanofibers | escholarship.orgnih.gov |

| Formylated | Nanosheets | escholarship.orgnih.gov |

| Acetylated | Nanosheets | nih.gov |

Intermolecular Interactions within this compound Polypeptoid Assemblies (Covalent and Noncovalent)

The stability and structure of N-decalin polypeptoid assemblies are maintained by a network of intermolecular interactions, both covalent and noncovalent. While the primary structure of the polymer is defined by covalent bonds, the self-assembly process is driven by a combination of weaker, noncovalent forces.

Noncovalent Interactions:

The dominant noncovalent interactions in these systems are:

Van der Waals forces: These are the primary attractive forces between the hydrophobic N-decalin side chains. researchgate.net The close packing of these side chains in the crystalline core of the assemblies maximizes these interactions, providing significant stability.

Electrostatic interactions: As discussed previously, repulsive electrostatic forces between charged groups, such as protonated N-termini, can influence the size and shape of the assemblies. acs.orgnih.gov

CH-O hydrogen bonds: While the polypeptoid backbone lacks traditional N-H hydrogen bond donors, weak C-H—O hydrogen bonds between the backbone and side chains may play a role in stabilizing the structure. researchgate.net

Covalent Interactions:

While the self-assembly process itself is noncovalent, covalent modifications to the polymer chain can have a profound impact on the final structure. The most significant example of this is the covalent modification of the N-terminus. As detailed in the previous section, capping the N-terminus with a group like a formyl or acetyl group is a covalent modification that fundamentally alters the intermolecular interactions at the chain ends, leading to a switch in morphology from nanofibers to nanosheets. nih.gov

The interplay between these different types of interactions is what gives rise to the rich and varied self-assembly behavior of N-decalin polypeptoids. The ability to tune these interactions through chemical synthesis provides a powerful tool for controlling the structure and properties of these advanced materials.

Advanced Analytical and Spectroscopic Characterization in N Decylglycine Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy is a cornerstone of chemical analysis, offering detailed information about molecular structure and composition. measurlabs.comsigmaaldrich.com In the context of N-decylglycine research, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure and composition of organic molecules. measurlabs.comsigmaaldrich.com It is widely used for both qualitative and quantitative analysis in polymer science to determine monomer ratios, molecular weight, and structural details like chain branching and end groups. sigmaaldrich.comintertek.com

In the study of this compound and its polymers, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed. intertek.comrsc.org ¹H NMR is particularly useful for the compositional analysis of multicomponent polymer systems, such as block copolymers containing this compound. rsc.org For instance, in diblock copolypeptoids like poly(N-methyl glycine)-b-poly(N-decyl glycine) (PNMG-b-PNDG), ¹H NMR is used to confirm the structure and composition of the resulting polymer. osti.gov

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, offer even deeper structural insights by revealing connectivity between different atoms within the molecule. measurlabs.com For complex polypeptoid structures, including those with this compound, 2D NMR can be crucial for unambiguous assignment of resonances and confirming the sequence of monomer units. escholarship.org Furthermore, specialized NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to characterize block copolymers by differentiating the diffusion coefficients of the different blocks. researchgate.net

Nitrogen-15 (¹⁵N) NMR, although less common due to lower natural abundance and sensitivity, can provide direct information about the nitrogen backbone of polypeptoids. huji.ac.ilnih.gov However, ¹H-¹⁵N heteronuclear correlation experiments are often a more sensitive alternative for studying the nitrogen environment. huji.ac.il

Table 1: Key NMR Techniques in this compound Research

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Monomer composition, polymer structure confirmation | rsc.orgosti.gov |

| ¹³C NMR | Polymer structure, chain branching, end groups | sigmaaldrich.comintertek.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, atomic connectivity | measurlabs.comlibretexts.org |

| DOSY NMR | Characterization of block copolymers | researchgate.net |

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile and rapid analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. pressbooks.pubazom.com It is a valuable tool in polymer research for both qualitative identification and quantitative analysis. pressbooks.pubresearchgate.net

In the context of this compound, FT-IR is instrumental in monitoring the polymerization process. adhesivesmag.comjasco-global.com By tracking the disappearance of the monomer's characteristic vibrational bands and the appearance of new bands corresponding to the polymer, researchers can follow the reaction kinetics in real-time. adhesivesmag.commdpi.com Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for this purpose as it allows for in-situ monitoring with minimal sample preparation. azom.comadhesivesmag.com

FT-IR also provides crucial structural information about poly(this compound) and its copolymers. The position and shape of the amide I and amide II bands in the FT-IR spectrum can offer insights into the secondary structure and conformation of the polypeptoid backbone. researchgate.net Changes in these bands can indicate alterations in the polymer's structure due to factors like temperature or solvent environment. Furthermore, FT-IR can be used to study the phase behavior and compatibility of polymer blends containing this compound derivatives by mapping the chemical composition across a sample. pressbooks.pub

Table 2: Application of FT-IR Spectroscopy in this compound Studies

| Application | Information Gained | Reference |

|---|---|---|

| Reaction Monitoring | Real-time tracking of polymerization kinetics | adhesivesmag.comjasco-global.commdpi.com |

| Structural Analysis | Identification of functional groups, secondary structure insights | pressbooks.pubresearchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Characterization

Chromatographic and Mass Spectrometric Approaches

While spectroscopy provides structural details, chromatography and mass spectrometry are essential for determining the molecular weight, polydispersity, and precise mass of this compound polymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. thermofisher.comresearchgate.net The technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. bitesizebio.compaint.org

For polymers of this compound, SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). bitesizebio.comresearchgate.net A low PDI value is indicative of a well-controlled polymerization process, resulting in polymer chains of similar length. The technique is crucial for verifying the successful synthesis of well-defined block copolymers containing poly(this compound), ensuring that the resulting polymer has the intended molecular weight and a narrow distribution. escholarship.org The choice of SEC columns and elution solvents is critical for obtaining accurate results and is tailored to the specific solubility characteristics of the this compound polymers being analyzed. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of molecular weights and the elucidation of the chemical structure of polymers. nih.govspectroscopyonline.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) are particularly suited for the analysis of large molecules like polymers. iyte.edu.tr

Table 3: Mass Spectrometry Techniques for Poly(this compound) Characterization

| Technique | Information Provided | Reference |

|---|---|---|

| ESI-MS | Precise molecular weight of polymers and oligomers | iyte.edu.tr |

| MALDI-ToF MS | Molecular weight distribution, end-group analysis, confirmation of block copolymer structure | escholarship.orgiyte.edu.trnih.gov |

Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis

Microscopy and Scattering Methods for Morphological and Crystalline Characterization

Understanding the self-assembly and solid-state structure of this compound-containing polymers requires the use of microscopy and scattering techniques. These methods provide insights into the morphology and crystalline nature of the materials on various length scales.

In studies of block copolymers like poly(N-methyl glycine)-b-poly(N-decyl glycine) (PNMG-b-PNDG), cryogenic transmission electron microscopy (cryo-TEM) is used to visualize the nanoscopic structures formed through self-assembly in solution. acs.org This technique has revealed that these polymers can form various morphologies, such as nanofibrils, nanorods, and nanosheets, depending on the relative volume fraction of the crystallizable PNDG block. lsu.edu

Atomic Force Microscopy (AFM) is another powerful imaging technique that provides topographical information about the surface of thin films of these polymers, allowing for the characterization of the morphology of self-assembled structures. lsu.edumdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | PNDG |

| Poly(N-methyl glycine) | PNMG |

| Poly(N-methyl glycine)-b-poly(N-decyl glycine) | PNMG-b-PNDG |

| Poly(N-allyl glycine)-b-poly(N-methyl glycine)-b-poly(N-decyl glycine) | AMD |

| Poly(N-allyl glycine)-b-poly(N-methyl glycine)-b-poly(N-decyl-d21 glycine) | AMdD |

| N-vinylpyrrolidone | - |

| Polyvinylpyrrolidone | PVP |

| Polyacrylamide | - |

| Polyacrylic Acid | PAA |

| Poly(styrene-b-isoprene-b-styrene) | SIS |

| Poly(styrene-b-butadiene-b-styrene) | SBS |

| Polystyrene | PS |

| Polyisoprene | PI |

| Poly(methyl methacrylate) | PMMA |

| Poly(lactic-co-glycolic acid) | PLGA |

| Benzophenone | - |

| Ketoprofen | - |

| N-methyltrifluoroacetamide | MTFA |

| Trimethylsilyl chloride | TMCS |

| Triethylamine | - |

| Benzene | - |

| Tetramethylsilane | TMS |

| Polyethylene (B3416737) | PE |

| Polypropylene | - |

| Polycarbonate | - |

| Polyvinyl chloride | PVC |

| Nylon | - |

| Poly(neopentyl glycol-alt-isopthalic acid) | - |

| Poly(N-cyclohexylacrylamide) | - |

| N-maleyl glycine (B1666218) | MG |

| Vinylpyrrolidone | NVP |

| N-cyclohexylmethacrylamide | NCMA |

| Poly(N-octyl glycine) | PNOG |

| Poly(N-2-ethyl-l-hexyl glycine) | PNEHG |

| Poly(N-pentyl glycine) | - |

| Poly(N-butyl glycine) | - |

| Inosine | - |

| 4-selenouridine | - |

| 8-methylselenoinosine | - |

| 4-methylseleno-7-(ß-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine | - |

| Trifluoroacetic acid | TFA |

| Ammonium persulfate | - |

| Sodium bicarbonate | - |

Cryogenic Transmission Electron Microscopy (Cryo-TEM) and 3D Reconstruction for Nanostructure Visualization

Cryogenic Transmission Electron Microscopy (Cryo-TEM) has emerged as a powerful tool for visualizing the delicate nanostructures formed by this compound-based polymers in their near-native state. nih.gov This technique involves vitrifying the sample in a thin layer of non-crystalline ice, preserving the hydrated structures for high-resolution imaging.

In the study of amphiphilic diblock copolypeptoids, such as those containing a poly(this compound) (pNdc) block, cryo-TEM has been instrumental in revealing the morphology of self-assembled structures like nanofibers and nanosheets. oup.comoup.comnih.gov For instance, research on poly(this compound)10-block-poly(N-2-(2-(2-methoxyethoxy)ethoxy)ethylglycine)10 (Ndc10-Nte10) has utilized cryo-TEM to visualize the formation of nanofibers with a solid, crystalline hydrophobic core composed of the Ndc blocks. oup.comoup.com The images show a distinct core-shell structure, where the hydrophobic n-decyl side chains form a crystalline core, and the hydrophilic blocks are exposed to the aqueous environment. oup.comresearchgate.net

Furthermore, single-particle 3D reconstruction from cryo-TEM images has enabled the detailed visualization of the polymer chain conformation within these nanostructures at resolutions reaching 3.6 Å. osti.govnih.govnih.gov This has provided direct evidence for the extended, all-cis-sigma strand conformation of the pNdc backbone within the crystalline lattice, a structural detail that was previously only suggested by molecular models. osti.govnih.govnih.govresearchgate.net The 3D reconstructions have also allowed for the analysis of the packing of individual polymer chains, revealing details about the arrangement of the n-decyl side chains and the glycine backbones. researchgate.netnih.gov For example, in nanofibers of H-Ndc10-Nte10, the distance between adjacent repeating side chains along one side of the backbone was measured to be 5.6 ± 0.1 Å. researchgate.net

The table below summarizes key findings from cryo-TEM studies on this compound-containing polypeptoids.

| Sample | Observed Nanostructure | Key Findings from Cryo-TEM and 3D Reconstruction |

| Poly(this compound)10-block-poly(N-2-(2-(2-methoxyethoxy)ethoxy)ethylglycine)10 (Ndc10-Nte10) | Nanofibers | Solid, crystalline hydrophobic core with a hydrophilic shell. oup.comoup.com Backbone adopts an extended, all-cis-sigma strand conformation. osti.govnih.govnih.gov |

| H-Ndc10-Nte10 | Nanofibrils | The end-view (ab plane) cross-section shows bright spots representing the tips of ordered n-decyl side chains. researchgate.net The top-view (ac plane) reveals the glycine backbones as bright spots with emanating n-decyl side chains. nih.gov |

| H-Ndc10-Nte10 with 4M urea (B33335) | Nanofibers | Enhanced long-range order in the crystalline lattice. oup.com |

Atomic Force Microscopy (AFM) for Surface Morphology and Nanofiber Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to investigate the surface topography and mechanical properties of materials at the nanoscale. richmond.edumdpi.com In the context of this compound research, AFM provides valuable information about the morphology and dimensions of self-assembled nanostructures, such as nanofibers and nanosheets. nih.govpnas.org

The table below presents typical information that can be obtained from AFM analysis of this compound nanofibers.

| Parameter | Description | Typical Application in this compound Research |

| Topography | Provides a 3D map of the sample surface. researchgate.net | Visualization of individual nanofibers and their arrangement on a substrate. researchgate.net |

| Height and Width | Quantitative measurement of the dimensions of nanostructures. | Determination of the diameter of nanofibers and the thickness of nanosheets. |

| Surface Roughness | Characterizes the texture of the nanofiber surface. researchgate.net | Assessment of the degree of order and packing of the n-decyl side chains. |

| Mechanical Properties | Measures properties like modulus and extensibility. richmond.edu | Understanding the mechanical robustness of the self-assembled nanostructures. |

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) for Crystalline Domain Analysis

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) are indispensable techniques for analyzing the crystalline structure of materials. wikipedia.org In the study of this compound-based polypeptoids, XRD and WAXS are used to probe the arrangement of polymer chains within crystalline domains, providing information on lattice spacing and the degree of crystallinity. nih.govpnas.org

When an X-ray beam interacts with a crystalline material, it is diffracted in specific directions, creating a unique diffraction pattern of sharp peaks. icdd.com The positions and intensities of these peaks are related to the arrangement of atoms in the crystal lattice according to Bragg's Law. icdd.com For semi-crystalline polymers like those containing this compound, the diffraction pattern consists of both sharp peaks from the crystalline regions and a broad amorphous halo from the non-crystalline regions. icdd.com

WAXS is particularly suited for examining the short-range order in materials, providing details about the packing of polymer chains. mdpi.com In studies of diblock copolypeptoids with a poly(this compound) block, WAXS has been used to demonstrate the crystalline nature of the self-assembled nanosheets and nanofibers. nih.govpnas.org For instance, sharp diffraction peaks observed in WAXS patterns confirm the presence of highly ordered crystalline domains. pnas.org

Research has shown that the crystal lattice of these polypeptoid nanosheets often exhibits a universal spacing of approximately 4.5 Å between adjacent backbones in one direction (a-spacing), while the spacing in the orthogonal direction (c-spacing) varies depending on the side chains. pnas.org WAXS, in combination with techniques like Differential Scanning Calorimetry (DSC), helps to correlate the structural information with the thermal properties of the material. researchgate.net

The table below summarizes the type of information obtained from XRD and WAXS analysis of this compound-containing materials.

| Technique | Information Obtained | Relevance to this compound Research |

| X-ray Diffraction (XRD) | Identification of crystalline phases, determination of lattice parameters, and estimation of crystallite size. ijcce.ac.irnih.gov | Confirms the presence of crystallinity in self-assembled nanostructures and provides details about the unit cell dimensions. nih.govpnas.org |

| Wide-Angle X-ray Scattering (WAXS) | Analysis of short-range order and chain packing in crystalline and semi-crystalline polymers. mdpi.com | Reveals the specific arrangement of the poly(this compound) chains within the crystalline domains of nanofibers and nanosheets. pnas.orgescholarship.org |

Four-Dimensional Scanning Transmission Electron Microscopy (4D-STEM) for Semicrystalline Polymer Structures

Four-Dimensional Scanning Transmission Electron Microscopy (4D-STEM) is an advanced electron microscopy technique that provides detailed information about the local crystalline structure of materials. encyclopedia.pub In this method, a focused electron beam is scanned across the sample, and at each position, a complete electron diffraction pattern is recorded by a pixelated detector. osti.gov This results in a four-dimensional dataset (two real-space dimensions and two reciprocal-space dimensions) that can be used to map crystallographic orientation, phase, and strain with high spatial resolution. encyclopedia.pubnih.gov

For semicrystalline polymers, including polypeptoids containing this compound, 4D-STEM offers a powerful way to visualize and quantify the crystalline domains within the material, which is often challenging with conventional methods that provide only average information. escholarship.orgescholarship.org

In a study of a diblock copolypeptoid, Poly(this compound)10-block-poly(N-2-(2-(2-methoxyethoxy)ethoxy)ethylglycine)10 (Ndc10-Nte10), in-situ heating 4D-STEM was employed to investigate its liquid crystal phase transition. escholarship.orgescholarship.org This approach allowed for the direct visualization of the crystal domains and their changes with temperature. The results from this study helped to verify a previously proposed model for the liquid crystal transition and also revealed in-plane orientation within the nanosheet structure. escholarship.org The ability to perform such studies under dynamic conditions is a key advantage of 4D-STEM for understanding phase transitions in these materials. escholarship.org

The table below highlights the capabilities of 4D-STEM in the analysis of this compound-based polymers.

| Capability | Description | Application in this compound Research |

| Orientation Mapping | Creates maps showing the crystallographic orientation of different domains. escholarship.org | Visualizing the arrangement and preferred orientation of crystalline domains within nanofibers and nanosheets. escholarship.org |

| Phase Mapping | Differentiates between crystalline and amorphous regions. encyclopedia.pub | Quantifying the degree of crystallinity and visualizing the distribution of crystalline and amorphous phases. escholarship.org |

| In-situ Heating/Cooling | Allows for the observation of structural changes as a function of temperature. escholarship.org | Studying phase transitions, such as melting and recrystallization, in real-time. escholarship.org |

Thermal Analysis Techniques for Phase Transition Characterization

Thermal analysis techniques are crucial for understanding the phase behavior of this compound-containing materials, providing information about melting, crystallization, and other phase transitions.

Differential Scanning Calorimetry (DSC) in this compound Polypeptoid Systems

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. iastate.edu It is widely employed to characterize the thermal transitions of polymers, including the melting and crystallization of this compound-based polypeptoids. nih.govnih.govpnas.org

In a DSC experiment, the sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is recorded. iastate.edu Endothermic events, such as melting, result in a positive heat flow into the sample, while exothermic events, like crystallization, produce a negative heat flow. mdpi.com

For diblock copolypeptoids containing a poly(this compound) block, DSC analysis often reveals distinct thermal transitions associated with the different blocks. escholarship.org For instance, in the polypeptoid pNdcn-pNtem, two melting transitions are typically observed. escholarship.org One at a lower temperature (around 45 °C) is attributed to the melting of the crystalline side chains (the n-decyl groups), while a second transition at a higher temperature (around 90 °C) is associated with the melting of the main polymer chain. escholarship.org

DSC has also been used to demonstrate the high crystallinity of self-assembled nanosheets of these polypeptoids, as indicated by the presence of sharp endothermic melting peaks. pnas.org The melting temperature and the enthalpy of fusion (the area under the melting peak) provide quantitative information about the thermal stability and the degree of crystallinity of the material. csic.es

The table below summarizes representative DSC data for an this compound-containing polypeptoid system.

| Polypeptoid System | Low-Temperature Transition (°C) | High-Temperature Transition (°C) | Interpretation |

| pNdcn-pNtem | ~45 | ~90 | Side chain melting |

Theoretical and Computational Investigations of N Decylglycine Systems

Molecular Dynamics (MD) Simulations of N-Decylglycine Polypeptoid Self-Assembly and Dynamics

Molecular dynamics (MD) simulations have been instrumental in elucidating the thermodynamic driving forces and kinetic pathways of the self-assembly of polypeptoids containing this compound (Ndc). researchgate.netresearchgate.net These simulations model the interactions of atoms and molecules over time, providing a dynamic picture of how individual polymer chains aggregate into complex nanostructures.

Detailed Research Findings:

All-atom MD simulations have been extensively used to study diblock copolypeptoids, particularly those comprising a hydrophobic, crystallizable poly(this compound) (pNdc) block and a hydrophilic block, such as poly(N-2-(2-(2-methoxyethoxy)ethoxy)-ethylglycine) (pNte). researchgate.netresearchgate.netresearchgate.net These computational studies have revealed that the self-assembly into structures like nanofibers and nanosheets is governed by a delicate balance of intermolecular forces. researchgate.netresearchgate.net The primary driving force for assembly is the hydrophobic interaction, which causes the Ndc domains to segregate from the aqueous environment. researchgate.netresearchgate.net

Once aggregated, the alignment of the pNdc blocks is stabilized by cooperative van der Waals attractions between the extended decyl side chains. researchgate.netresearchgate.net This leads to the formation of molecular stacks that serve as the fundamental building blocks for larger assemblies. researchgate.netresearchgate.net The growth of these stacks can be limited by factors such as electrostatic repulsion between charged N-termini. researchgate.netresearchgate.net The simulations also show that the polypeptoid backbone, which is often curved for isolated chains in solution, straightens into an all-cis conformation within the assembled structures to maximize packing and intermolecular contacts. researchgate.netresearchgate.net

The solvent environment plays a critical role in the assembly process. MD simulations have explored the effect of different solvents, such as water, tetrahydrofuran (B95107) (THF), and aqueous urea (B33335) solutions. researchgate.netresearchgate.netresearchgate.netsci-hub.ru For instance, evaporation-induced assembly from a THF/water mixture is a common experimental method, and simulations show that THF helps to uncoil the polymer chains, while water provides the thermodynamic impetus for aggregation. sci-hub.ru Urea has been found to stabilize the resulting assemblies by interacting favorably with the peptoid-solvent interface. researchgate.netresearchgate.net

Table 1: Summary of MD Simulation Findings for this compound Polypeptoid Systems This table is interactive. You can sort and filter the data.

| Simulated System | Key Findings | References |

|---|---|---|

| Diblock Copolypeptoid (Ndc10-Nte10) in Water | Self-assembles into nanofibers. Driven by hydrophobic interactions and van der Waals forces. Backbone straightens from curved to all-cis conformation upon assembly. | researchgate.net, researchgate.net |

| Ndc10-Nte10 with Protonated N-terminus | Growth of molecular stacks is limited by electrostatic repulsion between termini. | researchgate.net, researchgate.net |

| Ndc10-Nte10 in Aqueous Urea Solution | Assembled structures show significant stabilization due to urea's interaction with the peptoid surface. | researchgate.net, researchgate.net |

| Acetylated Ndc10-Nte10 in THF/Water Mixtures | THF assists in uncoiling isolated chains, while water drives aggregation into nanosheets. THF concentration is found to be higher near the nanosheet surface. | researchgate.net, sci-hub.ru |

| Cyclic vs. Linear Poly(this compound) (pNDG) | MD simulations predicted a board-shape conformation with a trans-amide backbone in the melt, contrasting with the cis-amide conformation in the crystalline state. | escholarship.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound Derivatives

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are used to investigate the electronic structure and reactivity of molecules from first principles (ab initio). acs.org These methods provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular states. nih.gov

Detailed Research Findings:

While extensive literature dedicated solely to the quantum chemical analysis of the this compound monomer is limited, these calculations are frequently employed in conjunction with other methods to understand polypeptoid systems. For instance, quantum mechanics (QM) calculations have been part of a combined approach—along with cryo-TEM and MD simulations—to determine the precise molecular conformation of polypeptoid chains within a crystalline lattice. researchgate.netacs.org In such studies, QM methods can validate and refine the structures observed experimentally or predicted by classical simulations.

Ab initio calculations are valuable for understanding fundamental molecular properties that influence polymer behavior. For example, ab initio methods have been used to examine how electronic effects of different chemical groups can influence molecular geometry and basicity (pKa) in related molecules, providing a framework for understanding how modifications to a peptoid's side chains or termini could alter its properties. researchgate.net Furthermore, ab initio molecular dynamics (AIMD) have been used to confirm the structural stability of proposed polypeptoid materials by simulating the system at the quantum level for short timescales and ensuring no bond breaking occurs. researchgate.net These applications highlight the role of quantum chemistry in providing a foundational, electron-level understanding that complements other computational and experimental techniques.

Table 2: Applications of Quantum Chemical Calculations in Polypeptoid Research This table is interactive. You can sort and filter the data.

| Method | System Context | Purpose | References |

|---|---|---|---|

| Quantum Mechanics (QM) Calculation | Diblock Copolypeptoid (Ndc10-Nte10) | Used in combination with experimental and MD simulation data to determine the conformation of the polymer chain within a crystalline lattice. | researchgate.net, acs.org |

| Ab initio Calculations | Polypeptoid-related model systems | To examine how chemical substituents influence molecular geometry and electronic properties. | researchgate.net |

| Ab initio Molecular Dynamics (AIMD) | Proposed organic polypeptoid material | To confirm the structural stability of a newly designed material at 300 K. | researchgate.net |

Applications of Density Functional Theory (DFT) in this compound Chemical Systems

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between computational cost and accuracy, making it one of the most widely used tools for studying molecules and materials.

Detailed Research Findings:

In the study of this compound polypeptoids, DFT has found a crucial application in the parameterization of force fields for classical MD simulations. escholarship.orgresearchgate.netacs.org While MD simulations are powerful for modeling large systems over long timescales, their accuracy depends on the quality of the force field, which defines the potential energy of the system. DFT provides a way to derive key parameters, such as atomic partial charges, from first principles.

Specifically, for simulations of diblock copolypeptoids like Ndc10-Nte10, DFT calculations have been used to determine the partial charges on the atoms of the this compound monomer, as well as on terminal groups and associated counterions (e.g., trifluoroacetate). escholarship.orgresearchgate.netacs.org This is often achieved using the Restrained Electrostatic Potential (RESP) algorithm, which fits the atomic charges to reproduce the electrostatic potential around the molecule as calculated by DFT. escholarship.org These high-quality charges are then incorporated into the classical force field, leading to more accurate and reliable MD simulations of the polypeptoid self-assembly. Broader studies on polypeptoids also utilize DFT to elucidate reaction mechanisms, such as the cyclization tendencies of certain monomers during polymerization. researchgate.net

Table 3: Use of DFT in this compound Polypeptoid Simulations This table is interactive. You can sort and filter the data.

| DFT Application | System | Details | References |

|---|---|---|---|

| Partial Charge Calculation | Ndc10-Nte10 with protonated N-terminus and trifluoroacetate (B77799) counterion | Partial charges for use in classical MD force fields were obtained from DFT calculations (e.g., B3LYP/6-311G** level) and the RESP algorithm. | escholarship.org, researchgate.net, acs.org, |

| Reaction Mechanism Elucidation | Iminodiacetic acid N-thiocarboxyanhydride (IDA-NTA) | DFT calculations were used to show that the repeating unit is prone to cyclize into a six-membered ring during polymerization attempts. | researchgate.net |

Predictive Modeling for Structure-Property Relationships in this compound Polypeptoids

Predictive modeling in this context refers to the use of computational methods to establish relationships between the molecular structure of this compound polypeptoids and their resulting macroscopic properties and behaviors. MD simulations are a primary tool for this purpose, enabling researchers to predict how specific chemical modifications will influence self-assembly.

Detailed Research Findings:

Computational models have successfully predicted how small, rational changes to the polypeptoid chemical structure can lead to dramatic changes in the morphology of the assembled nanostructures. researchgate.netresearchgate.net A key example is the role of the N-terminus of the polypeptoid chain. MD simulations, in concert with experimental work, have shown that a diblock copolypeptoid (Ndc10-Nte10) with a protonated N-terminus (an amine group) self-assembles into long, thin nanofibers. researchgate.netacs.org

In contrast, predictive models showed that capping this N-terminus with a simple formyl group would alter the intermolecular interactions. This seemingly minor change was predicted to favor a different packing arrangement, leading to the formation of broad, two-dimensional nanosheets instead of one-dimensional nanofibers. researchgate.net These predictions have been confirmed by experimental observations using techniques like cryo-transmission electron microscopy (cryo-TEM). researchgate.netacs.org

These models provide insight into the underlying mechanism: the N-terminus and its interactions with the solvent and neighboring chains play a critical role in directing the hierarchical assembly. researchgate.net By stabilizing or destabilizing certain packing geometries at the molecular level, the models can predict the ultimate large-scale morphology, providing a powerful tool for the de novo design of nanomaterials with desired shapes and properties.

Table 4: Predictive Modeling of Structure-Morphology Relationships for Ndc10-Nte10 This table is interactive. You can sort and filter the data.

| Molecular Feature | Predicted Outcome | Underlying Mechanism | References |

|---|---|---|---|

| Uncapped (Protonated) N-terminus in water | Forms crystalline nanofibers with limited width (12-14 chains). | Electrostatic repulsion between charged termini limits lateral growth, favoring 1D elongation. | researchgate.net, researchgate.net, researchgate.net |